9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one
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Overview
Description
9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of benzo[h]isoquinolinones. This compound is characterized by the presence of a bromine atom at the 9th position and a piperazine moiety attached via a methyl group at the 6th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of benzo[h]isoquinolin-1(2H)-one followed by the introduction of the piperazine moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The piperazine moiety is then introduced using a nucleophilic substitution reaction with piperazine and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted benzo[h]isoquinolinones depending on the nucleophile used.
Scientific Research Applications
9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to interact with various receptors and enzymes, potentially leading to the modulation of biological pathways. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-1H-benzo[de]isoquinolin-1,3(2H)-dione
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
919291-50-2 |
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Molecular Formula |
C18H18BrN3O |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
9-bromo-6-(piperazin-1-ylmethyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H18BrN3O/c19-14-1-2-15-13(11-22-7-5-20-6-8-22)9-12-3-4-21-18(23)17(12)16(15)10-14/h1-4,9-10,20H,5-8,11H2,(H,21,23) |
InChI Key |
HRTAMRFZGHLWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br |
Origin of Product |
United States |
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